Etiroxate

Vue d'ensemble

Description

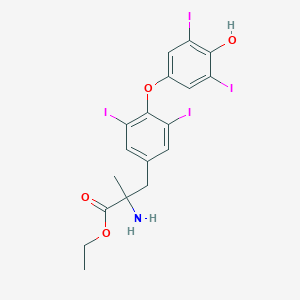

Etiroxate is an aromatic ether . It is an antilipaemic derivative of thyroxine .

Molecular Structure Analysis

Etiroxate has a molecular formula of C18H17I4NO4 and a molecular weight of 818.9 g/mol . The IUPAC name for Etiroxate is ethyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-methylpropanoate .

Physical And Chemical Properties Analysis

Etiroxate has a molecular formula of C18H17I4NO4 and a molecular weight of 818.9 g/mol . More specific physical and chemical properties are not detailed in the available resources.

Applications De Recherche Scientifique

Lipid Regulation

Etiroxate has been found to have a significant impact on lipid regulation. It can cause a significant reduction in serum cholesterol and low-density lipoprotein (LDL) cholesterol . This makes it a potential candidate for treating conditions related to high cholesterol levels .

Apolipoprotein B Reduction

In addition to its effects on cholesterol, Etiroxate also causes a significant reduction in serum apolipoprotein B . Apolipoprotein B is a primary component of LDL cholesterol, and its reduction can help in managing conditions like hyperlipoproteinemia .

High-Density Lipoprotein (HDL) Regulation

Etiroxate has been observed to cause a significant decrease in HDL cholesterol . The analysis of HDL subfractions revealed a uniform fall of HDLz-cholesterol and HDLz-apolipoprotein A-I . This could have implications for understanding the relationships between drug treatment and the possible prevention of atherosclerotic diseases .

Hyperlipoproteinemia Type IIa Treatment

Etiroxate has been studied in the context of treating hyperlipoproteinemia type IIa . This condition is characterized by an increase in cholesterol-rich LDL, and Etiroxate’s ability to reduce LDL cholesterol and apolipoprotein B makes it a potential treatment option .

Thyroid Hormone Derivative

Etiroxate is a derivative of thyroxine, a thyroid hormone . This means it could potentially be used in research related to thyroid function and disorders .

Antilipaemic Agent

Etiroxate is classified as an antilipaemic agent . This means it can be used in research related to conditions caused by high levels of lipids in the blood .

Mécanisme D'action

Target of Action

Etiroxate, also known as CG-635, is a lipid-lowering compound . It primarily targets two key enzymes in the liver: Cholesterol Acyltransferase (CAT) and 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase (HMGCR) . These enzymes play crucial roles in lipid metabolism. CAT is involved in the esterification of cholesterol, while HMGCR is the rate-controlling enzyme of the mevalonate pathway, which produces cholesterol.

Mode of Action

Etiroxate acts by inhibiting the activity of CAT and HMGCR . By inhibiting these enzymes, Etiroxate interferes with the biosynthesis of cholesterol, leading to a decrease in the levels of serum cholesterol and triglycerides .

Biochemical Pathways

The inhibition of CAT and HMGCR disrupts the normal biochemical pathways of lipid metabolism. This results in a reduction of cholesterol biosynthesis and a decrease in the esterification of cholesterol. The overall effect is a reduction in the levels of serum cholesterol and triglycerides, which are key factors in the development of hyperlipoproteinemia .

Result of Action

The primary result of Etiroxate’s action is a reduction in the levels of serum cholesterol and triglycerides . This can help manage conditions such as hyperlipoproteinemia. Additionally, Etiroxate has been shown to be effective against psychiatric disorders, such as schizophrenia and depression, in animal studies . It also has a beneficial effect on cardiac function .

Propriétés

IUPAC Name |

ethyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17I4NO4/c1-3-26-17(25)18(2,23)8-9-4-13(21)16(14(22)5-9)27-10-6-11(19)15(24)12(20)7-10/h4-7,24H,3,8,23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZCMKGGFONJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864773 | |

| Record name | Ethyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

818.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Etiroxate | |

CAS RN |

17365-01-4 | |

| Record name | Etiroxate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17365-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etiroxate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017365014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETIROXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S3LDN5P7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

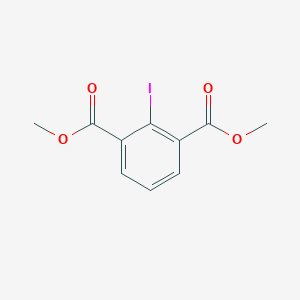

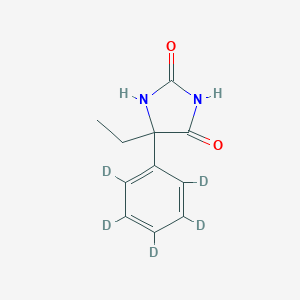

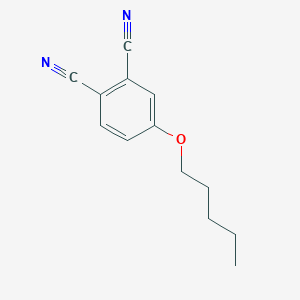

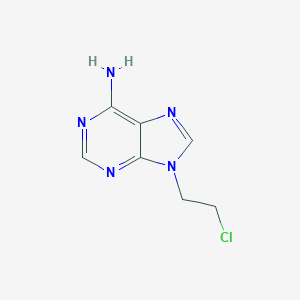

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

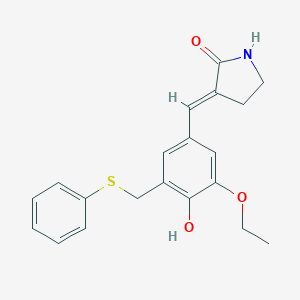

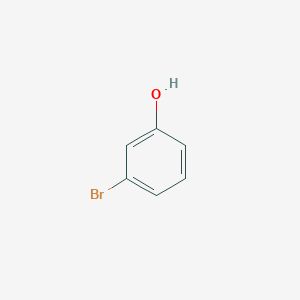

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)

![4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine](/img/structure/B21335.png)

![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)